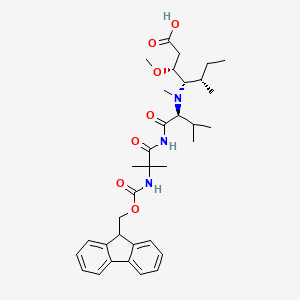
(9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid is a complex organic molecule with a unique structure It contains multiple functional groups, including a fluorenyl group, sec-butyl group, isopropyl group, and methoxy group, among others
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid involves multiple steps. The process typically starts with the preparation of the fluorenyl group, followed by the introduction of the sec-butyl, isopropyl, and methoxy groups through various organic reactions such as alkylation, esterification, and amidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product. Optimization of reaction conditions and the use of environmentally friendly solvents and reagents are also crucial in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl groups may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in areas such as polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorenyl derivatives and molecules with similar functional groups. Examples include:
- Fluorenylmethoxycarbonyl (Fmoc) derivatives
- Sec-butyl and isopropyl substituted compounds
- Methoxy-substituted aromatic compounds
Uniqueness
The uniqueness of (9S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-9-isopropyl-12-methoxy-5,5,10-trimethyl-3,6,8-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C34H47N3O7 |
|---|---|
Molekulargewicht |
609.8 g/mol |
IUPAC-Name |
(3R,4S,5S)-4-[[(2S)-1-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoyl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-methoxy-5-methylheptanoic acid |
InChI |
InChI=1S/C34H47N3O7/c1-9-21(4)30(27(43-8)18-28(38)39)37(7)29(20(2)3)31(40)35-32(41)34(5,6)36-33(42)44-19-26-24-16-12-10-14-22(24)23-15-11-13-17-25(23)26/h10-17,20-21,26-27,29-30H,9,18-19H2,1-8H3,(H,36,42)(H,38,39)(H,35,40,41)/t21-,27+,29-,30-/m0/s1 |
InChI-Schlüssel |
SQGBBBRRYJZSFS-JCAQUDJLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CCC(C)C(C(CC(=O)O)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C)(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-[3-(4-nitrophenoxy)propyl]-1,3,2-dioxaborolane](/img/structure/B13034126.png)
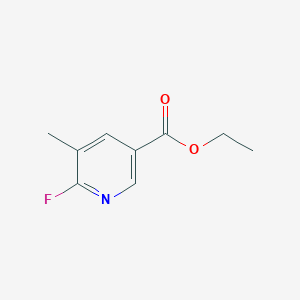
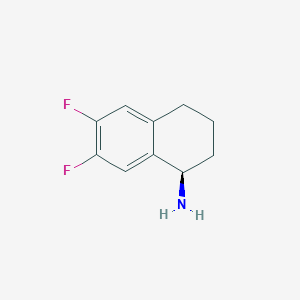
![7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13034130.png)


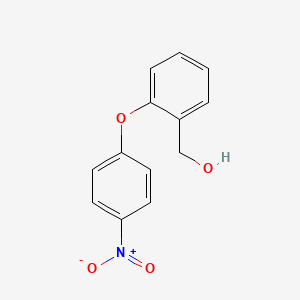

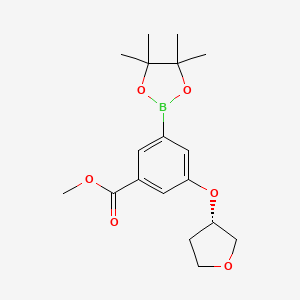
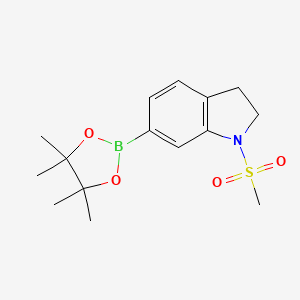
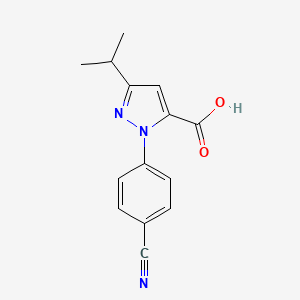
![7,7-Difluoro-5-thia-2-azaspiro[3.4]octane hcl](/img/structure/B13034183.png)
![8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13034193.png)
![2-Amino-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13034206.png)
